molecular formula C15H18N2O5S3 B4485892 N-[2-METHOXY-5-(PYRROLIDINE-1-SULFONYL)PHENYL]THIOPHENE-2-SULFONAMIDE

N-[2-METHOXY-5-(PYRROLIDINE-1-SULFONYL)PHENYL]THIOPHENE-2-SULFONAMIDE

Cat. No.: B4485892
M. Wt: 402.5 g/mol
InChI Key: BZAVUXPLDPIELJ-UHFFFAOYSA-N
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Description

N-[2-METHOXY-5-(PYRROLIDINE-1-SULFONYL)PHENYL]THIOPHENE-2-SULFONAMIDE is a complex organic compound that features a combination of methoxy, pyrrolidine, sulfonyl, phenyl, and thiophene groups

Preparation Methods

The synthesis of N-[2-METHOXY-5-(PYRROLIDINE-1-SULFONYL)PHENYL]THIOPHENE-2-SULFONAMIDE typically involves multi-step organic synthesis techniques. The key steps include:

Industrial production methods would likely involve optimization of these steps to improve yield and reduce costs, possibly through the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

N-[2-METHOXY-5-(PYRROLIDINE-1-SULFONYL)PHENYL]THIOPHENE-2-SULFONAMIDE can undergo various types of chemical reactions:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation reactions, and strong reducing agents for reduction reactions. Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted derivatives of the original compound.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-[2-METHOXY-5-(PYRROLIDINE-1-SULFONYL)PHENYL]THIOPHENE-2-SULFONAMIDE exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to interfere with enzyme activity. The thiophene group can enhance binding affinity through π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar compounds to N-[2-METHOXY-5-(PYRROLIDINE-1-SULFONYL)PHENYL]THIOPHENE-2-SULFONAMIDE include other sulfonamide derivatives and thiophene-containing compounds. For example:

    N-[2-METHOXY-5-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZENE-SULFONAMIDE: This compound lacks the thiophene group but retains the sulfonamide and methoxy groups.

    N-[2-METHOXY-5-(PYRROLIDINE-1-SULFONYL)PHENYL]THIOPHENE-2-CARBOXAMIDE: This compound replaces the sulfonamide group with a carboxamide group.

The uniqueness of this compound lies in its combination of functional groups, which confer a distinct set of chemical and biological properties .

Properties

IUPAC Name

N-(2-methoxy-5-pyrrolidin-1-ylsulfonylphenyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5S3/c1-22-14-7-6-12(25(20,21)17-8-2-3-9-17)11-13(14)16-24(18,19)15-5-4-10-23-15/h4-7,10-11,16H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZAVUXPLDPIELJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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